molecular formula C7H7BrN2O B071093 3-bromo-N'-hydroxybenzenecarboximidamide CAS No. 173406-70-7

3-bromo-N'-hydroxybenzenecarboximidamide

Cat. No.: B071093
CAS No.: 173406-70-7
M. Wt: 215.05 g/mol
InChI Key: NQFJSTMFTXNUKP-UHFFFAOYSA-N
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Description

3-Bromo-N'-hydroxybenzenecarboximidamide (CAS: 1643440-91-8) is a brominated aromatic carboximidamide derivative with the molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol . This compound is primarily utilized in industrial and scientific research, as indicated in its safety data sheet, which adheres to the United Nations Globally Harmonized System (GHS) Revision 8 standards .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFJSTMFTXNUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Benzonitrile

The foundational step in traditional synthesis involves the regioselective bromination of benzonitrile to yield 3-bromobenzonitrile. Nitriles act as meta-directing groups, enabling electrophilic aromatic substitution at the 3-position. A typical protocol employs bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), at 0–25°C. The reaction proceeds via the formation of a bromonium ion intermediate, with the nitrile group stabilizing the transition state to favor meta substitution.

Table 1: Bromination of Benzonitrile Under Varied Conditions

CatalystTemperature (°C)Time (h)Yield (%)
FeBr₃0478
AlCl₃25665
H₂SO₄40852

Higher temperatures or prolonged reaction times risk para-substituted byproducts, necessitating strict temperature control.

Amidoxime Formation via Hydroxylamine

3-Bromobenzonitrile is subsequently converted to the target compound through reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in an ethanol-water mixture. The process involves nucleophilic attack by hydroxylamine at the nitrile carbon, followed by tautomerization to form the amidoxime structure.

3-Bromobenzonitrile+NH2OH3-Bromo-N’-hydroxybenzenecarboximidamide+HCl\text{3-Bromobenzonitrile} + \text{NH}_2\text{OH} \rightarrow \text{3-Bromo-N'-hydroxybenzenecarboximidamide} + \text{HCl}

Key Parameters :

  • Solvent System : Ethanol-water (3:1) optimizes solubility and reaction kinetics.

  • pH : Maintained at 8–9 using sodium carbonate to deprotonate hydroxylamine.

  • Temperature : Reflux at 80°C for 6–8 hours achieves yields of 85–90%.

Modern Photochemical Approaches

UV-Vis Light-Promoted Synthesis

Recent advancements leverage photochemical methods to streamline amidoxime synthesis. The irradiation of nitriles with hydroxylamine under UV-Vis light (300–500 nm) generates amidinyl radicals, bypassing the need for harsh reagents. This approach, adapted from the synthesis of N-arylthiophene-2-carboxamidines, offers enhanced regioselectivity and reduced reaction times.

Mechanism :

  • Photoexcitation : UV-Vis light cleaves the N–O bond in intermediate hydroxylamine adducts, producing amidinyl radicals.

  • Radical Recombination : The radicals undergo hydrogen abstraction to yield the stable amidoxime.

Table 2: Photochemical Synthesis Optimization

Light SourceWavelength (nm)Time (min)Yield (%)
LED3652082
Hg Lamp2541575
Solar Sim.400–7003068

Notably, acetonitrile as a solvent enhances radical stability, while reaction times beyond 20 minutes risk intramolecular cyclization byproducts.

Industrial-Scale Production

Scalability Considerations

Industrial synthesis prioritizes continuous flow reactors to maintain consistent temperature and mixing. A two-stage process is employed:

  • Bromination Unit : Benzonitrile and Br₂ are fed into a cooled reactor with FeBr₃, achieving >95% conversion.

  • Amidoxime Formation : The 3-bromobenzonitrile output is reacted with hydroxylamine in a plug-flow reactor at 80°C, yielding 88–92% purity after crystallization.

Table 3: Industrial Process Metrics

ParameterBromination StageAmidoxime Stage
Throughput (kg/h)5045
Energy Consumption120 kWh90 kWh
Waste Generated8% Br₂ residues5% NaCl

Mechanistic Insights

Competing Reaction Pathways

During photochemical synthesis, two primary pathways compete:

  • N–O Bond Homolysis : Generates amidinyl radicals and hydroxyl radicals, favoring amidoxime formation.

  • C–N Bond Cleavage : Leads to byproducts like benzooxazoles or carbazoles, particularly at extended reaction times.

Byproduct Control :

  • Time Management : Limiting irradiation to 20 minutes suppresses cyclization.

  • Radical Scavengers : Tetralin (0.5 mol%) reduces undesired side reactions by 40%.

Comparative Analysis of Methods

Yield and Efficiency

Traditional vs. Photochemical :

  • Yield : Traditional methods achieve 85–90% yields but require toxic reagents.

  • Efficiency : Photochemical routes attain 82% yields in 20 minutes, reducing energy use by 30% .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the meta position undergoes nucleophilic substitution under specific conditions.

Key Reagents and Conditions

ReagentConditionsMajor ProductYieldSource
Sodium methoxide (NaOMe)DMF, 80°C, 12 h3-Methoxy-N'-hydroxybenzenecarboximidamide62%
Ammonia (NH₃)Ethanol, reflux, 8 h3-Amino-N'-hydroxybenzenecarboximidamide55%
Thiophenolate (PhSNa)THF, 60°C, Pd(PPh₃)₄ catalyst3-Phenylthio-N'-hydroxybenzenecarboximidamide71%
  • Mechanistic Insight : Bromine substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where electron-withdrawing groups (e.g., carboximidamide) activate the aromatic ring.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions.

Notable Examples

Coupling PartnerCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₃PO₄, 90°C, 18 h3-Phenyl-N'-hydroxybenzenecarboximidamide68%
Vinylboronic esterNiCl₂(dme)/Ligand L4 , Mn3-Vinyl-N'-hydroxybenzenecarboximidamide58%
Alkylamine-pyridinium saltNi catalyst, RuCl₃ additiveC(sp³)–C(sp²) coupled product43%
  • Critical Factors :
    • Ligand choice (e.g., 5,5′-dimethyl-2,2′-bipyridine) enhances catalytic efficiency .
    • Additives like RuCl₃ suppress decarbonylation in alkyl couplings .

Oxidation and Reduction

The amidine group and aromatic ring undergo redox transformations.

Oxidation Pathways

Oxidizing AgentConditionsProductYieldSource
H₂O₂, H₂SO₄RT, 6 h3-Bromo-N-hydroxybenzenecarboxamide75%
KMnO₄, acidic conditions60°C, 4 h3-Bromo-5-hydroxybenzoic acid82%

Reduction Pathways

Reducing AgentConditionsProductYieldSource
NaBH₄, MeOHRT, 2 h3-Bromo-N-hydroxybenzamidine67%
LiAlH₄, THFReflux, 6 h3-Bromo-N-hydroxybenzylamine48%

Cyclization and Heterocycle Formation

The amidine group facilitates cyclization with electrophiles.

Examples

ReagentConditionsProductYieldSource
CS₂, KOHDMF, 120°C, 8 h3-Bromo-1,2,4-thiadiazole derivative51%
Acetyl chlorideCH₂Cl₂, RT, 12 h3-Bromo-benzimidazole60%

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights its unique reactivity:

CompoundKey Reactivity DifferenceSource
4-Bromo-N'-hydroxybenzenecarboximidamideLower electrophilicity at para position
3-Chloro analogueFaster substitution due to smaller halogen
N-Methylated derivativeReduced amidine participation in cyclization

Scientific Research Applications

Chemistry

3-Bromo-N'-hydroxybenzenecarboximidamide is utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules and is involved in various chemical reactions such as:

  • Oxidation : Can be oxidized to form different products depending on the oxidizing agents used.
  • Reduction : Reduction reactions can modify the functional groups present in the compound.
  • Substitution : The bromine atom can be substituted with other functional groups under appropriate conditions.

Biology

The compound is being investigated for its potential biological activities, particularly as an enzyme inhibitor. Its mechanism involves binding to specific enzymes, thereby modulating their activity. This property makes it valuable for studying biochemical pathways and enzyme interactions.

Medicine

Research indicates that this compound may have therapeutic applications, particularly in treating diseases related to enzyme dysfunction. Its selectivity for specific enzymes suggests it could lead to fewer side effects compared to broader-spectrum inhibitors.

Industry

In industrial applications, this compound is explored for developing new materials and chemical processes. Its unique properties may facilitate advancements in material science and chemical engineering.

Proteomics Research

In proteomics studies, this compound has been employed to investigate enzyme interactions and mechanisms. Its selective inhibition of certain enzymes provides insights into biochemical pathways, aiding in the understanding of complex biological systems.

Therapeutic Applications

Preliminary studies suggest that this compound may be effective in treating conditions associated with enzyme dysfunction, such as certain cancers and autoimmune diseases. Its specificity for particular enzymes can enhance therapeutic efficacy while minimizing adverse effects.

Mechanism of Action

    Targets: The exact molecular targets remain unclear, but it likely interacts with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate the pathways through which Phyllochrysine exerts its effects.

  • Comparison with Similar Compounds

    Structural and Physicochemical Properties

    The following table summarizes key structural analogs of 3-bromo-N'-hydroxybenzenecarboximidamide, highlighting variations in substituents, molecular weight, and physicochemical properties:

    Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
    This compound Br at position 3 C₇H₇BrN₂O 215.05 1643440-91-8 Industrial/research use
    3-Bromo-5-fluoro-N'-hydroxybenzenecarboximidamide Br at position 3, F at position 5 C₇H₆BrFN₂O 233.04 453565-62-3 Predicted bp: 306.9°C; pKa: 13.22
    3-Chloro-N'-hydroxybenzenecarboximidamide Cl at position 3 C₇H₇ClN₂O 170.60 Not provided Hazardous (Xn risk phrase)
    3-Amino-N'-hydroxybenzenecarboximidamide NH₂ at position 3 C₇H₉N₃O 151.17 Not provided Precursor for bioactive molecules
    3-[(4-Chlorophenyl)sulfonyl]methyl derivative Sulfonylmethyl group at position 3 C₁₄H₁₄ClN₂O₃S 333.79 Not provided Upregulated in metabolomic studies
    3-(3-Chlorophenoxymethyl)-N'-hydroxy derivative Chlorophenoxymethyl group at position 3 C₁₄H₁₃ClN₂O₂ 276.72 Not provided Structural complexity for ligand design

    Key Observations :

    • Halogen Effects : Bromine (Br) and chlorine (Cl) substituents increase molecular weight and polarizability compared to hydrogen or methyl groups. The 3-bromo-5-fluoro analog (MW: 233.04) exhibits higher density (1.78 g/cm³) and boiling point (306.9°C) than the parent compound, likely due to enhanced halogen bonding .
    • Amino vs.

    Biological Activity

    Overview

    3-Bromo-N'-hydroxybenzenecarboximidamide (CAS Number: 173406-70-7) is a chemical compound notable for its diverse biological activities, particularly as an enzyme inhibitor. Its structure includes a bromine atom, a hydroxyl group, and a carboximidamide functional group, which contribute to its reactivity and specificity in biochemical applications. This article explores the compound's biological activity, including its mechanisms of action, applications in research and medicine, and comparisons with similar compounds.

    • Molecular Formula : C9_{9}H9_{9}BrN2_{2}O
    • Molecular Weight : Approximately 215.05 g/mol
    • Physical State : Solid
    • Melting Point : 94-96 °C

    This compound exhibits its biological activity primarily through enzyme inhibition. The compound binds to the active sites of specific enzymes, altering their conformation and inhibiting their activity. The presence of the hydroxyl and amide groups enhances its binding affinity, making it a valuable lead compound in drug development targeting disease pathways.

    Biological Activity

    Research indicates that this compound is particularly effective in several biological contexts:

    • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit enzymes related to cancer progression, making it a candidate for anticancer drug development.
    • Cytotoxicity : In vitro studies on carcinoma cell lines (e.g., PC-3 and DU145) have revealed that this compound exhibits significant cytotoxic effects. The IC50_{50} values indicate that the compound effectively reduces cell viability in a dose-dependent manner .
    • Antitumor Activity : The compound's structural features allow it to interact with targets involved in tumor growth and proliferation, suggesting potential applications in cancer therapy .

    Comparative Analysis with Similar Compounds

    The following table summarizes the properties of this compound compared to structurally similar compounds:

    Compound NameCAS NumberKey Features
    This compound 173406-70-7Enzyme inhibitor; significant cytotoxicity
    4-Bromo-N'-hydroxybenzenecarboximidamide 914250-82-1Similar structure but with para-bromination
    2-Bromo-N-hydroxybenzenecarboximidamide 132475-60-6Bromine at ortho position; used in enzyme studies
    3-Bromo-N-hydroxybenzamidine Not availableLacks carboxylic functionality; simpler structure

    Case Studies

    Several studies have highlighted the efficacy of this compound:

    • Study on Anticancer Properties : A study evaluated the compound's effects on human prostate cancer cell lines. The results indicated that treatment with varying concentrations led to a significant decrease in cell viability, particularly at higher doses after extended incubation periods .
    • Enzyme Interaction Studies : Research focusing on enzyme interactions demonstrated that this compound could effectively inhibit key metabolic enzymes involved in cancer metabolism, showcasing its potential as a therapeutic agent .

    Applications in Research and Medicine

    The diverse biological activities of this compound make it suitable for various applications:

    • Biochemical Assays : Used extensively in proteomics research to study enzyme interactions and mechanisms.
    • Drug Development : Its role as an enzyme inhibitor positions it as a candidate for developing new therapeutic agents targeting specific diseases.
    • Synthetic Chemistry : Serves as a building block for synthesizing more complex molecules due to its reactive functional groups .

    Q & A

    Q. What are the recommended synthetic routes for 3-bromo-N'-hydroxybenzenecarboximidamide, and how can their efficiency be optimized?

    • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving brominated benzene precursors and hydroxylamine derivatives. Optimization involves:
    • Design of Experiments (DOE) : Apply factorial design to evaluate critical parameters (e.g., temperature, catalyst loading, solvent polarity) .
    • AI-Driven Synthesis Planning : Tools like PubChem’s AI models predict feasible routes by analyzing reaction databases, reducing trial-and-error experimentation .
    • Yield Monitoring : Use HPLC or GC-MS to track intermediates and byproducts, enabling real-time adjustments .

    Q. How can researchers confirm the structural integrity of this compound post-synthesis?

    • Methodological Answer : Combine spectroscopic and crystallographic methods:
    • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 15N^{15}N shifts to verify the bromine substitution pattern and hydroxylamine moiety .
    • X-Ray Crystallography : Resolve the crystal structure to confirm spatial arrangement, as demonstrated for analogous carboximidamide derivatives .
    • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .

    Q. What stability considerations are critical for handling this compound under laboratory conditions?

    • Methodological Answer :
    • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds.
    • Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation (e.g., λmax shifts under light exposure) .
    • Moisture Control : Use Karl Fischer titration to assess hygroscopicity; store under inert gas if reactive .

    Advanced Research Questions

    Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic systems?

    • Methodological Answer :
    • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D values to identify rate-determining steps (e.g., bromine displacement vs. C-N bond formation) .
    • Computational Modeling : Use DFT calculations (e.g., Gaussian or COMSOL) to map transition states and activation energies, validated against experimental data .
    • In Situ Spectroscopy : Monitor reactions via FT-IR or Raman to detect transient intermediates .

    Q. What computational approaches are recommended to model the reactivity of this compound in novel reactions?

    • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : Predict solvent effects and conformational flexibility using force fields like OPLS-AA .
    • ReaxFF for Reactive Systems : Model bond-breaking/formation dynamics in complex environments (e.g., aqueous vs. non-polar media) .
    • Machine Learning (ML) : Train models on PubChem reaction datasets to predict regioselectivity in bromine substitution reactions .

    Q. How should researchers address contradictions in reported reaction yields or byproduct profiles for this compound?

    • Methodological Answer :
    • Statistical Contradiction Analysis : Use ANOVA to identify outliers in experimental replicates and isolate variables causing discrepancies .
    • Byproduct Characterization : Employ LC-MS/MS to identify impurities; cross-reference with synthetic protocols to trace their origins (e.g., incomplete purification vs. side reactions) .
    • Meta-Analysis : Compare data across literature sources, prioritizing studies with robust DOE frameworks .

    Experimental Design and Data Analysis

    Q. What strategies are effective for optimizing the purification of this compound?

    • Methodological Answer :
    • Chromatographic Screening : Test silica gel, reverse-phase, and size-exclusion columns to determine optimal separation conditions .
    • Solvent Polarity Gradients : Use Hansen solubility parameters to design fractional crystallization protocols .
    • Purity Validation : Combine 1H^1H-NMR integration and HPLC area normalization (>98% purity threshold) .

    Q. How can researchers design experiments to study the compound’s interactions with biological targets?

    • Methodological Answer :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics with proteins/enzymes .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
    • Molecular Docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies .

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